Urantide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

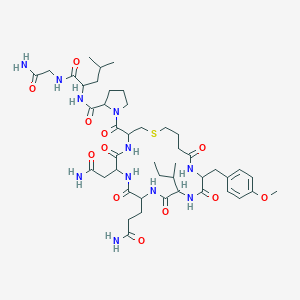

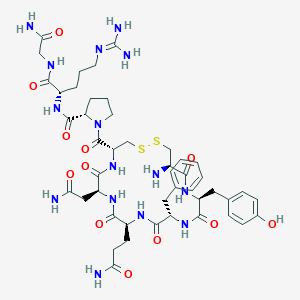

ウランタイドは、ウロテンシンII受容体拮抗薬として知られるペプチド化合物です。 ウロテンシンIIは、心血管疾患、アテローム性動脈硬化症、肺動脈性高血圧などのさまざまな生理学的および病理学的プロセスに関与する強力な血管活性ペプチドです 。ウランタイドは、これらの状態における治療の可能性について広く研究されています。

科学的研究の応用

Urantide has a wide range of scientific research applications:

Chemistry: Used as a tool to study peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in modulating urotensin II signaling pathways.

Medicine: Explored as a potential therapeutic agent for cardiovascular diseases, atherosclerosis, and pulmonary arterial hypertension

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

作用機序

ウランタイドは、ウロテンシンII受容体(Gタンパク質共役受容体14)を拮抗することによって効果を発揮します。この阻害は、RhoA/ROCK、MAPKs、PI3K/AKT経路などのウロテンシンIIによって媒介される下流のシグナル伝達経路をブロックします。 これらの経路は、血管収縮、炎症、細胞増殖に関与しています .

類似の化合物との比較

ウランタイドは、以下のような他のウロテンシンII受容体拮抗薬と比較されます。

- SB-611812

- パロシュラン

- ピペラジノ-イソインドリンオン系拮抗薬

これらの化合物は共通の作用機序を共有していますが、化学構造と薬物動態的特性は異なります。 ウランタイドは、ウロテンシンII受容体に対する高い効力と選択性を持つ点が特徴です .

準備方法

合成経路と反応条件

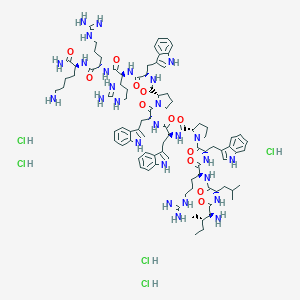

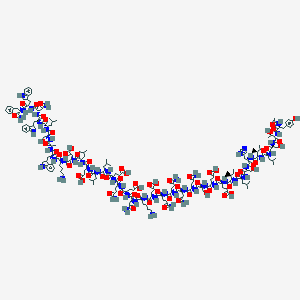

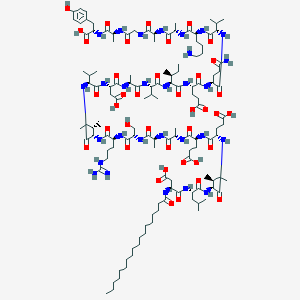

ウランタイドは、ペプチドを合成するための一般的な方法である固相ペプチド合成(SPPS)を使用して合成されます。この合成は、固体樹脂に固定された成長中のペプチド鎖への保護アミノ酸の逐次添加を含みます。 このプロセスには、脱保護とカップリングの工程が含まれ、続いて樹脂からの切断と精製が行われます .

工業生産方法

ウランタイドの工業生産は、ラボでの合成と同様の原理に従いますが、より大規模です。高純度と高収率を確保するために、自動ペプチド合成装置と高速液体クロマトグラフィー(HPLC)が使用されます。 このプロセスは、スケーラビリティとコスト効率を最適化するために設計されています .

化学反応解析

反応の種類

ウランタイドは、以下を含むさまざまな化学反応を起こします。

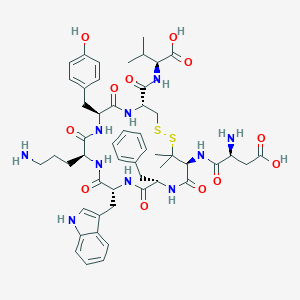

酸化: システイン残基間のジスルフィド結合の形成を伴います。

還元: ジスルフィド結合を切断し、ペプチドを還元された形に戻します。

一般的な試薬と条件

酸化: 過酸化水素やヨウ素などの酸化剤を使用して行われます。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤を使用して達成されます。

生成される主な生成物

これらの反応から生成される主な生成物には、生物学的活性が修飾されたウランタイドのさまざまなアナログが含まれます。 これらのアナログは、構造-活性相関を研究し、治療効果を最適化するために使用されます .

科学研究への応用

ウランタイドは、広範囲の科学研究に適用されています。

化学: ペプチド合成と構造-活性相関を研究するためのツールとして使用されます。

生物学: ウロテンシンIIシグナル伝達経路の調節における役割について調査されています。

化学反応の分析

Types of Reactions

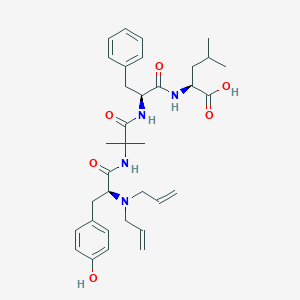

Urantide undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Breaks disulfide bonds, reverting the peptide to its reduced form.

Substitution: Involves the replacement of specific amino acids to modify the peptide’s properties

Common Reagents and Conditions

Oxidation: Performed using oxidizing agents like hydrogen peroxide or iodine.

Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Conducted during the SPPS process by incorporating different amino acids

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified biological activities. These analogs are used to study structure-activity relationships and optimize therapeutic efficacy .

類似化合物との比較

Urantide is compared with other urotensin II receptor antagonists, such as:

- SB-611812

- Palosuran

- Piperazino-isoindolinone-based antagonists

These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to its high potency and selectivity for the urotensin II receptor .

特性

IUPAC Name |

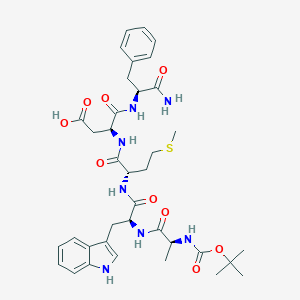

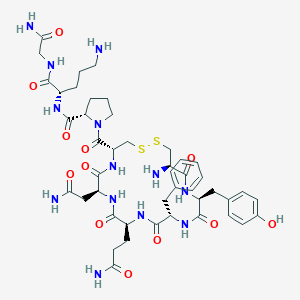

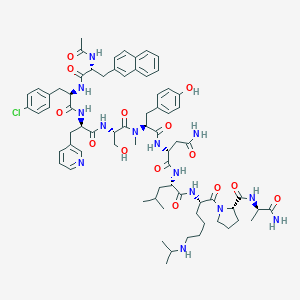

(2S)-2-[[(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLUBANOZQJZFE-QVKHRKAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H66N10O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。